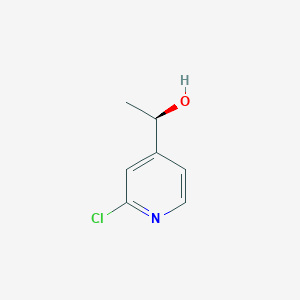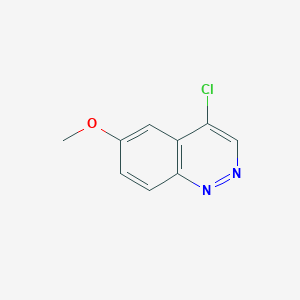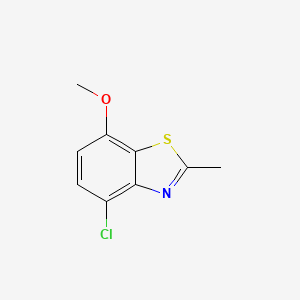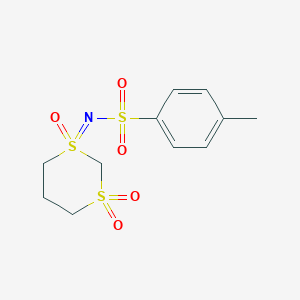![molecular formula C18H28N2O2 B8719509 tert-butyl N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]carbamate](/img/structure/B8719509.png)
tert-butyl N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]carbamate: is a chemical compound with the molecular formula C16H26N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a building block in organic synthesis and has significant importance in the development of pharmaceuticals and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(piperidin-1-ylmethyl)benzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Propriétés
Formule moléculaire |
C18H28N2O2 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
tert-butyl N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-13-15-7-9-16(10-8-15)14-20-11-5-4-6-12-20/h7-10H,4-6,11-14H2,1-3H3,(H,19,21) |
Clé InChI |
GRNLBJAPGOAFCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN2CCCCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

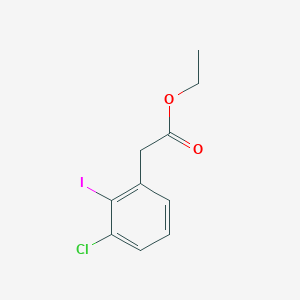
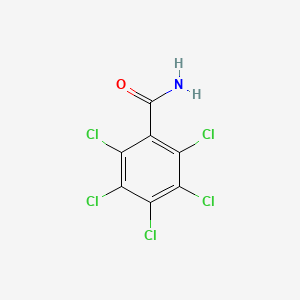
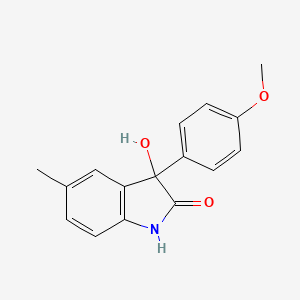
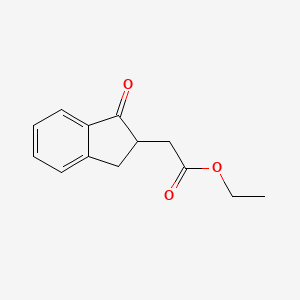

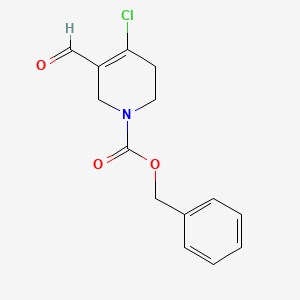

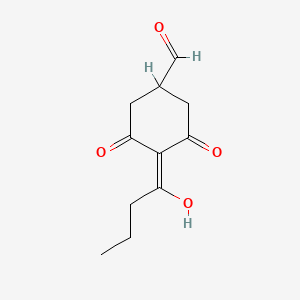
![5H-Pyrrolo[1,2-a][1,4]diazepine](/img/structure/B8719471.png)
![2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8719485.png)
